(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide
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Overview
Description
(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine moiety, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the amino and dimethyl groups. Common synthetic routes may involve:
Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: This step often involves nucleophilic substitution reactions.
Addition of Dimethyl Groups: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. The pyrrolo[2,3-b]pyridine moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide involves its interaction with specific molecular targets. The pyrrolo[2,3-b]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propannitril
- 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile
Uniqueness
What sets (2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide apart is its specific combination of functional groups and the unique structure of the pyrrolo[2,3-b]pyridine moiety. This gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H28N4O |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide |
InChI |
InChI=1S/C22H28N4O/c1-13-10-15(26-21(27)19(23)12-22(3,4)5)6-7-16(13)17-8-9-24-20-18(17)11-14(2)25-20/h6-11,19H,12,23H2,1-5H3,(H,24,25)(H,26,27)/t19-/m1/s1 |
InChI Key |
ODOJVROSIRINJT-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC2=C(C=CN=C2N1)C3=C(C=C(C=C3)NC(=O)[C@@H](CC(C)(C)C)N)C |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)C3=C(C=C(C=C3)NC(=O)C(CC(C)(C)C)N)C |
Origin of Product |
United States |
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